molecular formula C6H14O B072336 2,2-Dimethylbutan-1-ol CAS No. 1185-33-7

2,2-Dimethylbutan-1-ol

Cat. No.: B072336
CAS No.: 1185-33-7
M. Wt: 102.17 g/mol
InChI Key: XRMVWAKMXZNZIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2-Dimethylbutan-1-ol is an organic chemical compound and one of the isomeric hexanols . . As a solvent, it interacts with a wide range of molecules, dissolving or diluting them for various applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its solvent properties might be affected by temperature and the nature of the substance it is intended to dissolve .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutan-1-ol can be synthesized through the reaction of formaldehyde and isobutyraldehyde . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethylbutan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,2-dimethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMVWAKMXZNZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
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DSSTOX Substance ID

DTXSID00152139
Record name 2,2-Dimethylbutanol
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Molecular Weight

102.17 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,2-Dimethyl-1-butanol
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Vapor Pressure

2.78 [mmHg]
Record name 2,2-Dimethyl-1-butanol
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CAS No.

1185-33-7
Record name 2,2-Dimethyl-1-butanol
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Record name 2,2-Dimethylbutanol
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Record name 2,2-Dimethylbutanol
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Record name 2,2-dimethylbutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the polymorphic behaviors of 2,2-Dimethylbutan-1-ol in its solid state?

A1: this compound exhibits complex polymorphism in its solid state. Research has identified three orientationally disordered crystalline phases, commonly referred to as plastic crystalline phases, in addition to an ordered crystalline phase and the isotropic liquid phase [, ]. Interestingly, one of the supercooled orientationally disordered crystalline phases displays two subsequent glass transition anomalies upon heating, as observed through heat capacity measurements [].

Q2: How do the molecular dynamics of this compound change between its liquid and plastic crystalline phases?

A2: Fast field cycling 1H NMR relaxometry studies reveal significant changes in molecular dynamics at the transition between the liquid and plastic crystalline phases of this compound []. Specifically, there are noticeable changes in the temperature trends of correlation times and self-diffusion coefficients at this transition. These findings provide valuable insights into the molecular behavior of this compound in different physical states.

Q3: What is the dielectric behavior of this compound in its liquid and solid states?

A3: this compound displays high static permittivity (ε) values in both its liquid and solid phases, specifically in the liquid and solid phase I and IV []. Interestingly, ε increases upon freezing, with the most significant change occurring at the triple point where liquid, solid I, and solid IV coexist. Dielectric relaxation studies up to 13 MHz reveal a deviation from single Debye relaxation, although this deviation is less pronounced compared to previously studied cyclic alcohols [].

Q4: How does the hydrogen bonding in this compound compare to a structural isomer, and what methods are used to investigate this?

A4: Density Functional Theory (DFT) calculations, Inelastic Incoherent Neutron Scattering (IINS), and Infrared (IR) spectroscopy have been employed to investigate hydrogen bond formation and dynamics in this compound and its structural isomer, 2,3-dimethylbutan-2-ol []. These investigations provide insights into the influence of molecular structure on hydrogen bonding patterns and their impact on the physical properties of these isomers.

Q5: Can this compound be used in organic synthesis, and what are the advantages of such applications?

A5: Yes, a derivative of this compound has been successfully employed in a novel synthesis strategy for taurine derivatives []. 4-(tert-butyldiphenylsilanyloxy)-2,2-dimethylbutan-1-ol, synthesized from this compound, serves as a key component in a "safety-catch" protecting group for sulfonic acids. This approach allows for controlled and efficient synthesis of taurine derivatives, highlighting the potential of this compound derivatives in organic chemistry.

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